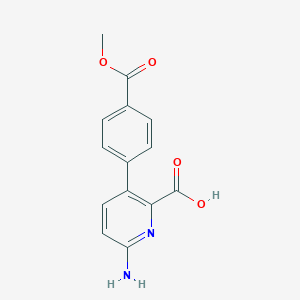
6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid (6-AMPP) is a compound with a wide range of applications in scientific research and laboratory experiments. 6-AMPP is a white, crystalline powder that is soluble in water and ethanol, and has a molecular weight of 272.3 g/mol. It has been used in biochemical, physiological, and pharmacological research, and has been found to be a useful tool for studying the mechanisms of action of various compounds.
Aplicaciones Científicas De Investigación
6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological research. It has been used to study the mechanisms of action of various compounds, as well as to study the effects of various compounds on metabolic pathways. Additionally, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has been used in studies of enzyme kinetics, drug metabolism, and drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% is not fully understood. However, it has been found to interact with a variety of enzymes, including cytochrome P450, monoamine oxidases, and catechol-O-methyl transferase. Additionally, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the activity of certain enzymes, such as thymidine kinase and dihydropyrimidine dehydrogenase.
Biochemical and Physiological Effects
6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as thymidine kinase and dihydropyrimidine dehydrogenase. Additionally, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has been found to modulate the activity of certain neurotransmitters, such as dopamine, norepinephrine, and serotonin. It has also been found to have an effect on the metabolism of certain drugs, such as amphetamines and benzodiazepines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments include its high solubility in water and ethanol, its low toxicity, and its ability to modulate the activity of various enzymes and neurotransmitters. Additionally, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% is relatively inexpensive and easy to synthesize.
However, there are some limitations to using 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. For example, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has a relatively short half-life, and its effects may not be sustained over long periods of time. Additionally, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% may not be suitable for all types of experiments, as its effects may vary depending on the type of experiment being conducted.
Direcciones Futuras
For research involving 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% include further investigation into its mechanism of action, as well as its effects on various metabolic pathways. Additionally, further research into the effects of 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% on various neurotransmitters and enzymes is needed. Additionally, further research into the effects of 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% on the metabolism of various drugs is needed. Finally, further research into the potential uses of 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% in various laboratory experiments is needed.
Métodos De Síntesis
6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from 4-methoxycarbonylphenylacetic acid and 6-amino-3-picoline. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction is catalyzed by sodium hydroxide, and the product is purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
6-amino-3-(4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-8(3-5-9)10-6-7-11(15)16-12(10)13(17)18/h2-7H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMHUGPXQSYVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6414787.png)












